Product packaging for Kitasamycintartrate(Cat. No.:)

Kitasamycintartrate

Cat. No.: B7826690
M. Wt: 868.0 g/mol
InChI Key: HGSGSTPILQELDJ-YMUDAXJKSA-N
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Description

Kitasamycintartrate is a useful research compound. Its molecular formula is C40H69NO19 and its molecular weight is 868.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H69NO19 B7826690 Kitasamycintartrate

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;(6S,9S,11E,13E,16S)-6-[(2S,4R,6R)-5-[(4R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-7-(2-hydroxyethyl)-4,5-dimethoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63NO13.C4H6O6/c1-20-17-24(15-16-38)32(33(45-9)26(44-8)18-27(40)46-21(2)13-11-10-12-14-25(20)39)50-35-30(41)29(37(6)7)31(22(3)48-35)49-28-19-36(5,43)34(42)23(4)47-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,20-26,28-35,38-39,41-43H,13,15-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10+,14-12+;/t20-,21-,22+,23+,24?,25?,26?,28?,29+,30?,31?,32-,33?,34?,35-,36+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSGSTPILQELDJ-YMUDAXJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/C=C/C([C@H](CC([C@@H](C(C(CC(=O)O1)OC)OC)O[C@H]2C([C@H](C([C@H](O2)C)OC3C[C@@](C([C@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69NO19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Classification of Kitasamycin Tartrate Within Macrolide Antibiotics

Origin and Discovery from Streptomyces kitasatoensis

Kitasamycin (B1683686), also known by the name Leucomycin (B7888351), was first discovered in 1953 by a team of Japanese scientists led by Dr. Toju Hata. kitasato-u.ac.jp The antibiotic was isolated from the culture broth of a soil microorganism, which was named Streptomyces kitasatoensis in honor of the renowned Japanese physician and bacteriologist, Shibasaburō Kitasato. kitasato-u.ac.jpwikipedia.orgdrugbank.com This discovery was part of the "golden age" of antibiotic discovery, a period marked by the systematic screening of soil-dwelling microbes for novel therapeutic compounds. nih.gov

Initial research revealed that Kitasamycin was not a single compound but a complex mixture of several related, biologically active components. drugbank.combioaustralis.com Subsequent chromatographic studies successfully separated and identified these various components, which are designated as Leucomycins A1, A3, A4, A5, A6, A7, A8, A9, and others. kitasato-u.ac.jpdrugbank.com These components differ structurally in the acyl group at the C-4" position of the mycarose (B1676882) sugar and the substitution at the C-3 position of the lactone ring. ufu.br The tartrate salt form, Kitasamycin Tartrate, was developed to improve the compound's properties for therapeutic use.

The Kitasamycin complex is characterized by its various components, each with differing levels of activity. The table below details the primary components of the Leucomycin (Kitasamycin) complex.

ComponentDescription
Leucomycin A Group Comprises the majority of the commercially available product, with regulations often requiring a high percentage of these components. Components include A1, A3, A4, A5, A6, A7, A8, A9, and A13. drugbank.comufu.br
Leucomycin B Group A secondary group of components also found within the complex.
Other Components Includes Leucomycin U and V.

Phylogenetic Relationships and Macrolide Subgroup Classification

Kitasamycin is classified as a 16-membered macrolide, a designation based on the chemical structure of its core—a 16-membered macrocyclic lactone ring. ufu.brnih.gov This places it in a distinct subgroup of macrolides, separate from the more widely known 14-membered (e.g., Erythromycin) and 15-membered (e.g., Azithromycin) macrolides. msdvetmanual.com The fundamental structure of Kitasamycin consists of this lactone ring glycosidically linked to two sugar moieties: mycaminose (B1220238) and mycarose.

The producing organism, Streptomyces kitasatoensis, belongs to the genus Streptomyces, which is a rich source of a vast array of secondary metabolites, including the majority of clinically useful antibiotics. scispace.com Phylogenetic analysis, often utilizing 16S rRNA gene sequencing, is a critical tool for the classification and differentiation of Streptomyces species. nih.gov Such analyses help establish the evolutionary relationships between different antibiotic-producing strains and can sometimes correlate with the type of natural products they synthesize. The study of the phylogenetic placement of S. kitasatoensis among other macrolide-producing actinobacteria provides insights into the biosynthetic pathways and genetic origins of these complex molecules. nih.gov

The classification of macrolide antibiotics is primarily based on the size of the lactone ring, as shown in the table below.

Macrolide Ring SizeRepresentative Antibiotics
12-membered Methymycin
14-membered Erythromycin (B1671065), Oleandomycin, Clarithromycin (B1669154), Roxithromycin
15-membered Azithromycin
16-membered Kitasamycin , Spiramycin, Josamycin (B1673084), Tylosin, Tilmicosin

Source: msdvetmanual.com

Historical Academic Perspectives on Macrolide Antibiotic Development

The development of macrolide antibiotics began with the discovery of Erythromycin in 1952, just a year before Kitasamycin was reported. researchgate.net These early, naturally-derived compounds are considered the first generation of macrolides. They emerged from extensive research efforts focused on finding alternatives to penicillin, particularly for treating infections caused by Gram-positive bacteria. msdvetmanual.com Kitasamycin, like Erythromycin and Spiramycin, was a direct result of screening natural sources for antibacterial agents. patsnap.com

Academic and industrial research in the mid-20th century was heavily focused on the fermentation, isolation, and characterization of these natural products. nih.govresearchgate.net Kitasamycin was noteworthy for its activity against certain bacteria that were resistant to other macrolides like erythromycin. nih.gov The historical development of macrolides saw a progression from these initial natural products to semi-synthetic derivatives (the second generation, such as clarithromycin and azithromycin) and later, to the third generation (ketolides), which were engineered to overcome emerging bacterial resistance. studyantibiotics.commdpi.com Kitasamycin represents a foundational member of this critical class of antibiotics, illustrating the classic approach to antibiotic discovery that defined a transformative era in medicine.

Elucidation of Kitasamycin Tartrate S Molecular Mechanism of Action

Binding Site Specificity: Interaction with the 50S Ribosomal Subunit

The primary target of Kitasamycin (B1683686) tartrate is the large 50S subunit of the bacterial ribosome. patsnap.compatsnap.com The bacterial ribosome is composed of two main subunits, the smaller 30S and the larger 50S subunit, which work in concert to facilitate protein synthesis. patsnap.comnih.gov Kitasamycin tartrate demonstrates high-affinity and selective binding to the 50S subunit, specifically interacting with the 23S ribosomal RNA (rRNA) component. patsnap.compatsnap.com This interaction occurs within a critical functional region of the ribosome known as the peptidyl transferase center (PTC), which is the active site for the formation of peptide bonds. patsnap.commdpi.com The macrolide structure of Kitasamycin allows it to fit securely within this center, initiating the cascade of inhibitory effects. patsnap.com

Table 1: Chemical Properties of Kitasamycin Tartrate

Property Value
CAS Number 37280-56-1
Molecular Formula C40H67NO18
Molecular Weight 849.96 g/mol
Synonyms Leucomycin (B7888351) tartrate

Data sourced from references targetmol.comchemicalbook.commedkoo.com.

Inhibition of Bacterial Protein Synthesis: Peptide Translocation Interference

By binding to the 50S ribosomal subunit, Kitasamycin tartrate effectively obstructs the protein elongation process. patsnap.com Specifically, it interferes with the translocation step, a crucial movement in which the ribosome advances along the messenger RNA (mRNA) strand to read the next codon and incorporate the corresponding amino acid into the growing polypeptide chain. patsnap.compatsnap.com This blockage prevents the proper assembly of amino acids into functional proteins, a process essential for bacterial survival. patsnap.com

The interference with translocation leads to a phenomenon known as ribosome stalling. patsnap.com When Kitasamycin tartrate is bound within the ribosomal exit tunnel, it prevents the nascent polypeptide chain from progressing, effectively halting the ribosome's movement along the mRNA. patsnap.com Research on other macrolides shows that the drug molecule can narrow the exit tunnel, creating a steric hindrance that blocks the passage of the growing peptide. researchgate.net This stalling is not merely a passive blockage; it can be a context-specific event influenced by the sequence of the nascent peptide itself. nih.govresearchgate.net The antibiotic, in conjunction with specific peptide sequences, can create a composite structure that is recognized by sensory elements within the ribosomal tunnel, triggering a conformational change in the PTC and leading to a complete arrest of translation. nih.govresearchgate.net

The inhibition of protein synthesis has profound and detrimental consequences for the bacterial cell. patsnap.compatsnap.com Proteins are fundamental to nearly all cellular processes, including metabolic pathways, cell wall maintenance, and replication. patsnap.comnih.gov Without the ability to synthesize these essential proteins, the bacterium cannot perform vital functions, leading to a weakened state and an inability to reproduce. patsnap.com Ultimately, the disruption of protein production leads to the cessation of bacterial growth and cell death. patsnap.com This bacteriostatic or bactericidal effect makes Kitasamycin an effective agent against a wide spectrum of Gram-positive bacteria and some Gram-negative bacteria. patsnap.comncats.io

Structural Basis of Ribosomal Binding

The structural characteristics of Kitasamycin are key to its mechanism of action. As a 16-membered ring macrolide, its three-dimensional conformation allows it to bind with high specificity to the rRNA of the 50S subunit. patsnap.comgenome.jp High-resolution structural studies of various antibiotics bound to the ribosome reveal that these drugs interact directly with rRNA, which constitutes the functional core of the ribosome. nih.govnih.gov

The macrolide ring of Kitasamycin fits into the PTC located at the heart of the large ribosomal subunit. patsnap.comusda.gov This binding site is a highly conserved region of rRNA. embopress.org The interaction is stabilized by specific contacts between the antibiotic molecule and nucleotides of the 23S rRNA. nih.gov For instance, studies on similar macrolides have identified key nucleotides within the exit tunnel, such as A2058 and A2059, that are crucial for binding and the drug's inhibitory action. researchgate.net The precise fit and interaction of Kitasamycin within this critical ribosomal center physically obstruct the path of the elongating polypeptide chain, thereby inhibiting protein synthesis. patsnap.com

Table 2: Summary of Kitasamycin Tartrate's Mechanism of Action

Stage Description Key Ribosomal Components
Binding Kitasamycin Tartrate selectively binds to the 50S ribosomal subunit. 23S rRNA, Peptidyl Transferase Center (PTC)
Inhibition Interferes with the translocation step of protein elongation. Ribosomal exit tunnel
Outcome Causes ribosome stalling, halting protein synthesis. Nascent polypeptide chain, mRNA
Cellular Impact Leads to cessation of vital cellular functions and bacterial cell death. Essential proteins

Information compiled from references patsnap.compatsnap.comnih.govresearchgate.net.

Investigations into Microbial Susceptibility and Resistance to Kitasamycin Tartrate

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria: Mechanistic Insights

Kitasamycin (B1683686) tartrate exhibits antibacterial activity against a spectrum of pathogens, including Gram-positive bacteria, some Gram-negative bacteria, Mycoplasmas, Leptospira, and Rickettsia. ncats.ioqhdwyp.com Its mechanism of action, the inhibition of protein synthesis by binding to the 50S ribosomal subunit, is similar to other macrolide antibiotics like erythromycin (B1671065). patsnap.comqhdwyp.com

Sensitive Gram-positive bacteria include Staphylococcus aureus (including penicillin-resistant strains), Streptococcus pneumoniae, Streptococcus species, Bacillus anthracis, Erysipelothrix rhusiopathiae, Listeria monocytogenes, Clostridium putrefaciens, and Clostridium emphysematous. qhdwyp.com Sensitive Gram-negative bacteria include Haemophilus influenzae, Neisseria meningitidis, and Pasteurella species. qhdwyp.com Kitasamycin also demonstrates effectiveness against Mycoplasma species, with an antibacterial effect similar to tylosin. qhdwyp.com Its effect on drug-resistant Staphylococcus aureus is noted as being better than erythromycin and tetracycline (B611298) in some contexts. qhdwyp.com

The binding of kitasamycin to the 23S rRNA within the 50S subunit prevents the proper movement of the ribosome, thereby stalling protein synthesis. patsnap.com This inhibition leads to detrimental effects on the bacterial cell, impairing functions like cell wall construction, metabolic processes, and reproduction, ultimately leading to cell weakening and death. patsnap.com Kitasamycin's ability to achieve high intracellular concentrations contributes to its effectiveness against intracellular pathogens. patsnap.com

While generally effective against Gram-positive bacteria and some Gram-negative bacteria, the susceptibility can vary. For instance, macrolide resistance, including resistance to kitasamycin, has been observed in Brachyspira hyodysenteriae, a cause of swine dysentery. researchgate.net Studies evaluating the minimum inhibitory concentrations (MICs) of kitasamycin against B. hyodysenteriae isolates have shown varying levels of susceptibility. researchgate.net

Molecular Mechanisms of Acquired Resistance

Bacteria can acquire resistance to kitasamycin tartrate through several molecular mechanisms, including enzymatic modification or degradation of the antibiotic, mutations in ribosomal components that affect binding affinity, activation of efflux pumps to expel the drug, and the transfer of resistance genes. patsnap.compatsnap.com

Enzymatic Modification or Degradation of Kitasamycin Tartrate

One mechanism of resistance involves bacterial enzymes that can modify or degrade the antibiotic, rendering it ineffective. patsnap.compatsnap.com While the search results mention enzymatic inactivation as a mechanism for other antibiotic classes like lincosamides and tetracyclines mdpi.com, and refer to macrolide-modifying enzymes generally asm.org, specific details on enzymatic modification or degradation of kitasamycin tartrate were not extensively detailed in the provided snippets. However, the principle of enzymatic alteration leading to reduced antibiotic efficacy is a known resistance mechanism for macrolides. patsnap.com

Ribosomal Mutations Affecting Kitasamycin Tartrate Binding Affinity

Mutations in ribosomal proteins or ribosomal RNA (rRNA), particularly within the 23S rRNA of the 50S subunit, can reduce the binding affinity of kitasamycin tartrate, thereby diminishing its inhibitory effect on protein synthesis. patsnap.compatsnap.com This is a common mechanism of macrolide resistance. nih.gov

Studies on macrolide resistance in Brachyspira hyodysenteriae have identified mutations in the 23S rRNA gene. researchgate.net For example, an A→T transversion mutation in the nucleotide position homologous to position 2058 of the Escherichia coli 23S rRNA gene has been associated with resistance to macrolides and lincosamides in B. hyodysenteriae. researchgate.net Sequencing of resistant strains revealed mutations in this position, while susceptible strains were not mutated. researchgate.net Similarly, in Campylobacter isolates, mutations in the 23S rRNA gene, such as the A2075G mutation, have been linked to high levels of macrolide resistance. frontiersin.org While mutations in ribosomal proteins like L4 and L22 have also been investigated in Campylobacter, some studies suggest they may not be significantly linked to macrolide resistance. frontiersin.org

Efflux Pump Mechanisms and Their Contribution to Resistance

Efflux pumps are bacterial membrane proteins that can actively transport antibiotic molecules out of the cell, thereby reducing their intracellular concentration below the level required to inhibit bacterial growth. patsnap.com This mechanism contributes to acquired resistance to kitasamycin tartrate. patsnap.com

The Mef(E)/Mel efflux pump in Streptococcus pneumoniae is a known mechanism of macrolide resistance. nih.gov While a current understanding suggests this pump may not confer resistance to 16-membered macrolides like kitasamycin, studies have investigated whether these macrolides can induce the expression of such efflux pumps. nih.gov Additionally, the MuxABC-OpmB efflux pump, an RND-type multidrug efflux pump in Pseudomonas aeruginosa, has been shown to confer resistance to several antibiotics, including kitasamycin. mcmaster.ca Efflux pumps are also a primary resistance mechanism for tetracyclines in various bacteria. mdpi.com

Gene Transfer Mechanisms Facilitating Resistance Dissemination

Resistance to antibiotics, including kitasamycin tartrate, can spread among bacterial populations through the acquisition of resistance genes. patsnap.compatsnap.com Horizontal gene transfer (HGT) is a major factor in the dissemination of antibiotic resistance genes (ARGs) among diverse bacterial populations. uconn.edunih.gov

ARGs are often carried on mobile genetic elements (MGEs) such as plasmids, integrons, and transposons, which act as vectors for transferring genetic information between bacterial cells. uconn.edu The primary mechanisms of HGT include conjugation, transduction, and transformation. uconn.edunih.gov Conjugation, which involves direct cell-to-cell contact, is considered a primary mechanism by which HGT occurs in bacteria. uconn.edu The spread of plasmid-mediated antimicrobial resistance genes poses a significant threat to human health. nih.gov While HGT of ARGs has been extensively studied in vitro, less is known about its spread in vivo. nih.gov The presence of MGEs carrying ARGs in bacteria from livestock and related environments is a concern, as these determinants can be exchanged between human and animal pathogenic microorganisms. uconn.edu

Emergence and Surveillance of Kitasamycin Tartrate Resistance in Microbial Populations

The emergence of resistance to antibiotics, including macrolides like kitasamycin, is a significant challenge. patsnap.com The widespread and increasing use of macrolides in settings such as animal production has been attributed to high levels of macrolide resistance in bacteria like Campylobacter. frontiersin.org Using antibiotics at sub-therapeutic concentrations for extended periods, particularly as growth promoters in food-producing animals, appears to exert the highest selective pressure for resistance. apvma.gov.au

Surveillance of antibiotic resistance in microbial populations is crucial. Studies evaluating the in vitro activity of kitasamycin against recent isolates of Gram-positive cocci have been conducted to determine its effectiveness against current clinical strains. ncats.io While such studies showed activity against a majority of isolates like S. aureus, Str. pyogenes, and Dipl. pneumoniae, they did not necessarily suggest advantages over currently available antibiotics, though kitasamycin might be effective where erythromycin is indicated. ncats.io Continuous surveillance is required to monitor the prevalence of resistance and inform strategies to mitigate its spread. frontiersin.org The potential risk of multidrug-resistant Campylobacter spreading from animals to humans is a significant concern, highlighting the need for stringent surveillance. frontiersin.org

Data Table: Mechanisms of Kitasamycin Resistance

MechanismDescriptionExamples/Associated Genes
Enzymatic Modification or DegradationBacterial enzymes alter or break down kitasamycin.General mechanism for macrolides; specific enzymes for kitasamycin not detailed in snippets.
Ribosomal Mutations Affecting Binding AffinityMutations in rRNA or ribosomal proteins reduce kitasamycin binding.Mutations in 23S rRNA (e.g., A2058 in E. coli homolog, A2075G in Campylobacter), potentially ribosomal proteins L4/L22. researchgate.netfrontiersin.org
Efflux Pump MechanismsBacterial pumps actively expel kitasamycin from the cell.Mef(E)/Mel (in S. pneumoniae), MuxABC-OpmB (in P. aeruginosa). nih.govmcmaster.ca
Gene Transfer Mechanisms Facilitating DisseminationTransfer of resistance genes (ARGs) between bacteria via mobile genetic elements.Conjugation, Transduction, Transformation; Plasmids, Integrons, Transposons carrying ARGs. uconn.edunih.gov

Molecular Epidemiology of Resistance Genes

The increasing prevalence of antibiotic resistance in bacteria is a significant public health concern, often linked to the acquisition of resistance genes. figshare.com These genes are frequently associated with mobile genetic elements like plasmids and transposons, enabling their transfer between bacteria. figshare.com

Macrolide resistance in streptococci, for instance, is primarily mediated by ribosomal alterations of the 23S rRNA target site through methylases encoded by erm genes, predominantly erm(B). frontiersin.org These genes confer resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics. frontiersin.org Active efflux mediated by mef and msr genes also contributes to macrolide resistance. frontiersin.org The erm(B) gene is a prevalent determinant of macrolide resistance in streptococcal clinical isolates. frontiersin.org Studies have shown the co-transfer of erm(B) with other antibiotic resistance genes, such as tet(M), which confers tetracycline resistance, on mobile genetic elements like Tn916-like structures. frontiersin.org

In Pseudomonas aeruginosa, while high resistance rates to macrolide antibiotics have been observed, known macrolide resistance genes such as mphE and msrE are seldom present in clinical strains, suggesting the involvement of other resistance mechanisms. nih.gov However, when present, cloned mphE and msrE genes have been shown to confer resistance to macrolides, with greater effectiveness against second-generation macrolides compared to first-generation macrolides like kitasamycin. nih.gov The mphE gene encodes a macrolide-2'-phosphotransferase that inactivates macrolides by phosphorylation, while msrE belongs to the ABC-F subfamily of ATP-binding cassette proteins, mediating a distinct resistance mechanism. nih.gov

Research into Escherichia coli from poultry production has identified the historical use of antibiotics, including kitasamycin tartrate, as potentially contributing to observed resistance profiles. nih.gov Studies in E. coli have detected various resistance genes, such as tetA, blaTEM, blaCTX-M, qnrA, blaSHV, and tetB. mdpi.com

Data Table: Examples of Macrolide Resistance Genes

Gene FamilyMechanism of ResistanceAssociated Antibiotic ClassesPrevalence/Notes
ermRibosomal RNA methylationMacrolides, Lincosamides, Streptogramin B (MLSB)Predominantly erm(B) in streptococci; can be inducible or constitutive. frontiersin.orgasm.org
mefEfflux pumpMacrolides (specifically 14- and 15-membered)Often found with msr genes; confers moderate resistance. frontiersin.orgasm.org
msrEfflux pump (ABC-F transporter)Macrolides, Streptogramin BIncludes msr(A) and msr(D) in staphylococci and streptococci. frontiersin.orgasm.orgresearchgate.net
mphMacrolide phosphorylationMacrolidesIncludes mph(A), mph(B), mph(C), and mphE. nih.govresearchgate.net

Genomic Approaches to Resistance Monitoring

Genomic approaches play a crucial role in understanding and monitoring antibiotic resistance. By sequencing bacterial genomes, researchers can identify the presence of known resistance genes and discover new ones. figshare.com This allows for the tracking of resistance determinants across different bacterial isolates and geographical regions.

Molecular epidemiology studies utilize techniques such as Polymerase Chain Reaction (PCR) to detect specific resistance genes within bacterial populations. frontiersin.org Whole-genome sequencing provides a more comprehensive view, enabling the identification of all resistance genes, including those located on mobile genetic elements, and facilitating the analysis of their genetic context and transferability. figshare.com

Analysis of protein polymorphisms in resistance enzymes, such as MsrE and MphE, can reveal their conservation and potential impact on substrate specificity. nih.gov Genomic data also allows for the investigation of the association between the expression levels of efflux pump systems and antibiotic resistance. semanticscholar.org For example, studies have correlated the overexpression of MexCD-OprJ and MexXY-OprM efflux pumps with resistance to certain antibiotics in P. aeruginosa. semanticscholar.org

Furthermore, genomic approaches can help identify the integration sites of mobile genetic elements carrying resistance genes, providing insights into their dissemination mechanisms. frontiersin.org This detailed genetic information is essential for monitoring the spread of resistance and informing strategies to mitigate it.

Collateral Sensitivity and Cross-Resistance Patterns

Cross-resistance occurs when resistance to one antibiotic confers resistance to another antibiotic, often within the same class or due to a shared resistance mechanism. Collateral sensitivity, conversely, describes a phenomenon where the development of resistance to one antibiotic leads to increased susceptibility to a different antibiotic. Understanding these patterns is important for designing effective treatment strategies and potentially slowing the evolution of resistance.

Kitasamycin, being a macrolide antibiotic, shares its mechanism of action with other macrolides, lincosamides, and streptogramin B antibiotics by targeting the 50S ribosomal subunit. mcmaster.caqhdwyp.com Due to this shared target site, bacteria resistant to other macrolides, lincosamides, or streptogramin B antibiotics, particularly those with MLSB resistance mediated by erm genes, may exhibit cross-resistance to kitasamycin. frontiersin.orgqhdwyp.com Similarly, efflux pumps that extrude macrolides can also contribute to cross-resistance. frontiersin.orgresearchgate.net

Studies have indicated that kitasamycin can be effective against some Staphylococcus aureus strains resistant to penicillin and erythromycin. qhdwyp.comrajournals.in This suggests that the resistance mechanisms in those specific strains might not confer complete cross-resistance to kitasamycin, or that kitasamycin may have some activity against bacteria expressing those mechanisms.

Conversely, using kitasamycin simultaneously with other macrolides, lincosamides, or amide alcohols is considered inappropriate due to their common target site, which could lead to reduced efficacy or increased potential for resistance development. qhdwyp.com An antagonistic effect has also been observed when kitasamycin is used together with β-lactam antibiotics. qhdwyp.com

Research into collateral sensitivity patterns involving kitasamycin is less extensively documented in the provided search results. However, the principle of collateral sensitivity suggests that the specific genetic or physiological changes conferring resistance to kitasamycin might, in some cases, impose a fitness cost or alter susceptibility to unrelated antibiotics. Further research is needed to fully elucidate the collateral sensitivity and cross-resistance profiles associated with kitasamycin tartrate.

Design and Synthesis of Kitasamycin Tartrate Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are crucial in identifying which parts of the kitasamycin (B1683686) molecule are essential for its antimicrobial activity and which can be modified to improve its properties. Macrolide antibiotics generally possess a large lactone ring, to which various deoxy sugars are attached. wikipedia.org Modifications to the lactone ring, the sugar moieties, or the attached functional groups can significantly impact the binding affinity to the bacterial ribosome and thus the antimicrobial potency.

Research on 16-membered macrolides, including leucomycin (B7888351) derivatives (which are components of kitasamycin), has indicated that modifications at specific positions can influence activity. For example, studies on leucomycin A7 derivatives modified at the C-3 position of the lactone ring have shown improved in vitro antibacterial activities against certain pathogens, including erythromycin-resistant Streptococcus pneumoniae. researchgate.net SAR analysis of these derivatives suggested that single modifications at either the C-3 or C-3'' positions were effective for in vitro antibacterial activity. researchgate.net

While specific detailed SAR data for a wide range of kitasamycin tartrate derivatives was not extensively found in the immediate search results, the general principles of macrolide SAR apply. Key areas of interest for modification in macrolides typically include:

Hydroxyl groups: These can be acylated, alkylated, or removed.

Ketone functions: These can be reduced or modified.

Sugar moieties: The type and linkage of sugars can be altered, or sugars can be removed or added.

Lactone ring: Modifications to the size or functional groups on the ring can impact activity.

Early research on kitasamycin biosynthesis also provided insights into how slight structural variations among the naturally occurring components (A0-A9) can influence their activity, suggesting inherent SAR within the natural complex. ncats.ionih.gov For instance, the addition of precursors like L-leucine during fermentation can direct biosynthesis towards specific components, such as the A1/A3 pair, which are considered among the more potent components. nih.gov

Rational Design of Modified Kitasamycin Structures

Rational design of kitasamycin derivatives involves using the information gained from SAR studies and understanding the mechanism of action to deliberately design new structures with desired properties. This approach contrasts with random screening and relies on a targeted strategy.

Based on the understanding that kitasamycin targets the bacterial ribosome patsnap.com, rational design efforts might focus on modifications that:

Enhance binding affinity to the 50S ribosomal subunit, particularly in the presence of resistance mutations.

Improve penetration into bacterial cells, including those with efflux pump mechanisms. nih.gov

Increase stability or alter pharmacokinetic profiles.

While specific examples of rational design solely for kitasamycin tartrate derivatives were not detailed in the search results, the concept of rational drug design is widely applied in medicinal chemistry, including the development of other macrolide antibiotics and antibacterial agents. nih.govnih.govorcid.org This process often involves analyzing the three-dimensional structure of the target (the ribosome-macrolide complex), identifying key interactions, and designing modifications to optimize these interactions or overcome resistance mechanisms.

Synthesis Pathways for Novel Kitasamycin Derivatives

The synthesis of novel kitasamycin derivatives typically involves chemical modification of the naturally occurring kitasamycin complex or its isolated components. Due to the complex macrocyclic structure and multiple functional groups, targeted chemical synthesis often requires multi-step procedures and protective group strategies.

General approaches to synthesizing macrolide derivatives include:

Selective acylation or alkylation of hydroxyl groups.

Modification of the aldehyde group at C-16.

Alterations to the sugar moieties through enzymatic or chemical methods.

Modifications to the lactone ring, although this can be more challenging.

Research on the synthesis of 16-membered macrolide derivatives, such as those related to josamycin (B1673084) and leucomycin, provides relevant examples of the chemical transformations that can be applied to the kitasamycin scaffold. researchgate.net These studies describe methods for introducing new functional groups or modifying existing ones at specific positions of the macrolactone ring or the attached sugars. researchgate.net

Furthermore, biosynthetic approaches can also be considered synthesis pathways. By manipulating the genes responsible for kitasamycin production in Streptomyces kitasatoensis, it is possible to produce novel "unnatural" macrolides or alter the ratios of the naturally occurring components. nih.gov This field, known as combinatorial biosynthesis, involves modifying biosynthetic gene clusters to generate structural diversity. researchgate.net For instance, precursor-directed biosynthesis, where specific chemical precursors are fed to the fermentation culture, can influence the types of macrolides produced. nih.govufu.br

Computational Chemistry Approaches in Derivative Design

Computational chemistry plays an increasingly important role in the design and study of antibiotic derivatives, including macrolides. These methods can provide insights into the structure, properties, and interactions of potential drug molecules at an atomic level.

Applications of computational chemistry in kitasamycin derivative design can include:

Molecular Docking: Simulating the binding of kitasamycin or its derivatives to the bacterial ribosome to predict binding poses and affinities. This can help in understanding SAR and guiding the design of derivatives with improved binding. researchgate.net

Molecular Dynamics Simulations: Studying the dynamic behavior of the macrolide-ribosome complex and how modifications affect its stability and interactions.

Quantum Mechanics Calculations: Analyzing the electronic structure and properties of the molecule, which can be relevant for understanding reactivity and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate structural features of derivatives with their antimicrobial activity. These models can be used to predict the activity of new, un synthesized compounds.

Computational chemistry analysis has been used to compare the structural differences of macrolides and their potential impact on antibody-antigen recognition in immunoassay development for kitasamycin detection. mdpi.com This highlights the utility of computational methods in understanding the molecular behavior of kitasamycin and its analogs. Molecular docking, in particular, is a widely accepted method in medicinal chemistry for structure-based rational drug design, studying interactions between molecules and predicting binding modes and affinity. researchgate.net

While specific detailed examples of computational chemistry being used directly for the de novo design of novel kitasamycin tartrate derivatives were not prominently featured in the search results, the principles and techniques are well-established in the broader field of macrolide antibiotic research and drug discovery. nih.govorcid.orgresearchgate.net

Biosynthesis and Genetic Engineering of Kitasamycin Producing Microorganisms

Elucidation of the Biosynthetic Pathway in Streptomyces kitasatoensis

The biosynthesis of kitasamycin (B1683686), like other macrolide antibiotics, proceeds through a type I polyketide synthase (PKS) pathway, combined with subsequent glycosylation and modification steps. The core macrolactone ring is assembled from specific extender units derived from central metabolic pathways. Studies using carbon-13 labeled precursors have been instrumental in elucidating the incorporation of these building blocks into the macrolide structure. acs.orgacs.org Acetate (B1210297) and propionate (B1217596) are known precursors for kitasamycin biosynthesis. ufu.brannualreviews.org The addition of precursors such as L-valine and L-leucine to the fermentation medium has been shown to influence the composition of the resulting kitasamycin complex, directing biosynthesis towards specific leucomycin (B7888351) components. asm.orgnih.govnih.govbocsci.com For instance, L-leucine addition favored the production of the A1/A3 pair, while L-valine addition increased the proportion of the A4/A5 pair. asm.orgnih.govnih.gov

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for kitasamycin biosynthesis are organized into a large gene cluster in the Streptomyces kitasatoensis genome. This cluster, identified as BGC0002452 in the MIBiG database, is classified as a PKS type and spans approximately 97 kilobases, containing 51 genes. u-tokyo.ac.jpu-tokyo.ac.jpsecondarymetabolites.orgsecondarymetabolites.org Characterization of these genes has revealed the presence of modules encoding polyketide synthases, which are responsible for the assembly of the macrolactone backbone. Additionally, genes encoding tailoring enzymes such as glycosyltransferases, methyltransferases, hydroxylases, and acyltransferases are present within the cluster. These enzymes modify the macrolactone core by attaching deoxysugars (like mycaminose (B1220238) and mycarose) and adding various functional groups, leading to the diverse array of leucomycin components found in the kitasamycin complex. asm.orgdissertation.com The organization and function of these genes provide a genetic blueprint for the entire biosynthetic process.

Engineering for Novel Macrolide Structures (Combinatorial Biosynthesis)

Combinatorial biosynthesis utilizes genetic engineering to create hybrid or novel natural products by manipulating the genes encoding biosynthetic enzymes. In the context of kitasamycin and other macrolides, this involves altering the PKS modules to change the structure of the macrolactone ring or modifying tailoring enzymes to introduce different sugar moieties or functional groups. dissertation.comresearchgate.netnih.gov While specific detailed research findings on engineering novel structures based solely on the kitasamycin scaffold were not extensively detailed in the search results, the principles applied to other macrolides are relevant. For instance, manipulating glycosyltransferases involved in adding deoxysugars can lead to macrolide derivatives with altered sugar patterns, potentially impacting their biological activity. dissertation.comnih.gov Similarly, modifying acyltransferase domains could lead to the incorporation of different acyl groups at various positions on the macrolactone, generating novel kitasamycin analogs. The availability of the complete gene cluster sequence for leucomycin (kitasamycin) provides a foundation for such targeted genetic modifications to generate structural diversity. secondarymetabolites.org

Advanced Analytical Methodologies for Kitasamycin Tartrate Research

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods play a vital role in characterizing Kitasamycin (B1683686) tartrate and investigating its molecular interactions. Ultraviolet-visible (UV-Vis) spectrophotometry is a common technique used for identification, comparing the absorption spectrum of a Kitasamycin tartrate solution to a reference spectrum to confirm its identity. pmda.go.jpnihs.go.jpmhlw.go.jp Infrared (IR) spectrophotometry, particularly using the potassium bromide disk method, is also employed for identification by comparing the infrared absorption spectrum to a reference. pmda.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and environment of atoms within the Kitasamycin tartrate molecule. For instance, NMR can be used to examine solutions of Kitasamycin tartrate, exhibiting characteristic signals that can be compared to reference compounds for identification and structural confirmation. pmda.go.jppmrj.jp The ratio of integrated signal intensities in NMR can provide insights into the composition of the mixture, such as the approximately 1:1 ratio observed for certain signals in Kitasamycin tartrate analysis. pmda.go.jp While the search results provide general applications of these techniques for identification and structural confirmation, specific detailed research findings on molecular interaction analysis of Kitasamycin tartrate using these methods were not extensively detailed.

Chromatographic Methods for Metabolite Profiling and Purity Assessment in Research Samples

Chromatographic techniques are indispensable for separating and analyzing the complex mixture of components in Kitasamycin tartrate, as well as for assessing its purity and profiling metabolites in research samples. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the active ingredients and assessing the purity of Kitasamycin. dntb.gov.uaresearchgate.net

HPLC methods for Kitasamycin typically involve a C18 column and a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) buffer, methanol, and acetonitrile, with detection commonly performed by UV absorption at a wavelength around 231-232 nm. pmda.go.jpresearchgate.net This approach allows for the separation and quantification of the major active components, such as leucomycin (B7888351) A5, leucomycin A4, and leucomycin A1. pmda.go.jp Research has shown that HPLC can effectively separate nine major and five minor active ingredients of Kitasamycin. researchgate.net The relative retention times of these components are crucial for their identification and quantification. pmda.go.jp

Data from HPLC analysis can be used to determine the content ratio of the active principles, ensuring that the composition meets specified standards. For example, a method might specify that leucomycin A5 should be within a certain percentage range, as should leucomycin A4 and leucomycin A1. pmda.go.jp

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced sensitivity and selectivity for the determination of Kitasamycin and other macrolide antibiotics in complex matrices, including biological samples and feedstuffs. researchgate.netbohrium.comresearchgate.netmdpi.comresearchgate.netmdpi.comrsc.org These methods are valuable for residue analysis, pharmacokinetic studies, and potentially for metabolite profiling, although specific detailed studies on Kitasamycin tartrate metabolite profiling were not prominently featured in the search results. LC-MS/MS is particularly useful for the simultaneous determination of multiple veterinary drug residues, including Kitasamycin, in animal tissues. mdpi.comtandfonline.com

Chromatographic methods are also critical for purity assessment. Parameters such as clarity and color of solutions, as well as the levels of related substances and impurities, are evaluated using these techniques. pmda.go.jpchemicalbook.in The total impurity levels are typically monitored to ensure the quality of Kitasamycin tartrate. chemicalbook.in

Here is an example of typical composition ranges for the main leucomycin components in Kitasamycin Tartrate as determined by HPLC:

ComponentContent Range (%)
Leucomycin A540 – 70
Leucomycin A45 – 25
Leucomycin A13 – 12

Mass Spectrometry for Structural Characterization and Degradation Pathway Studies

Mass spectrometry (MS), often coupled with chromatography (LC-MS, LC-MS/MS), is a powerful tool for the structural characterization of Kitasamycin tartrate and the study of its degradation pathways. LC-MS allows for the separation of the various components of Kitasamycin and provides molecular weight information, aiding in the identification of known components and the characterization of unknown impurities or degradation products. researchgate.netchemicalbook.inresearchgate.net

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the structure of an analyte. By analyzing these fragmentation patterns, researchers can elucidate the structures of the different leucomycin components within Kitasamycin tartrate and identify modifications or degradation products. drugbank.comresearchgate.net LC-MS/MS methods have been developed for the determination of Kitasamycin and other macrolides in various matrices, highlighting their utility in complex sample analysis and the potential for studying degradation products. bohrium.comresearchgate.netmdpi.comresearchgate.netmdpi.comrsc.org

While the search results confirm the application of LC-MS and LC-MS/MS for the analysis and identification of Kitasamycin components and related substances, detailed research findings specifically on the degradation pathways of Kitasamycin tartrate using mass spectrometry were not extensively provided. However, the capability of MS to identify breakdown products is generally recognized in the study of antimicrobial transformation products. acs.org

Bioassays for Antimicrobial Activity Quantification in Research Contexts

Bioassays are essential research tools for quantifying the antimicrobial activity of Kitasamycin tartrate. These assays measure the effect of the antibiotic on the growth or survival of susceptible microorganisms. The cylinder-plate method, a type of microbial assay for antibiotics, is a standard technique used for determining the potency of Kitasamycin Tartrate. pmda.go.jp This method involves using a test organism, such as Bacillus subtilis ATCC 6633, and specific culture media. pmda.go.jpsummitpharma.co.jp

In bioassays, sample solutions of Kitasamycin tartrate are prepared at different concentrations (e.g., high and low concentrations) and their effects on the test organism are measured. pmda.go.jp The potency of Kitasamycin tartrate is expressed in terms of mass (potency) based on the amount of leucomycin A5. pmda.go.jp One milligram of Kitasamycin tartrate potency is equivalent to a specific amount of leucomycin A5. pmda.go.jp

Bioassays are also used in research to study the interactive effects of Kitasamycin tartrate with other antimicrobial agents. For example, agar (B569324) bioassay methods have been used to investigate the interaction between Kitasamycin tartrate and doxycycline (B596269) hydrate (B1144303), quantifying synergistic, additive, or indifferent effects based on criteria such as the synergistic maximal effect factor (SMEF). rajournals.inresearchgate.netrajournals.inrajournals.in These studies involve in vitro challenge methods and can utilize graphical representations like isobolograms to visualize the interaction. rajournals.inresearchgate.netrajournals.inrajournals.in

Kinetic microplate turbidimetric bioassays are another approach for estimating the relative potencies of antibiotics, offering advantages in terms of throughput. nih.gov While the search results highlight the use of agar diffusion and turbidimetric methods for antibiotic assays, specific detailed research findings on the quantification of Kitasamycin tartrate's antimicrobial activity in various research contexts were primarily focused on its interactions with other antibiotics.

Here is a table summarizing the synergistic effect observed in a study combining Kitasamycin Tartrate with Doxycycline Hydrate:

CombinationConcentration Ratio (Kitasamycin Tartrate : Doxycycline Hydrate)Synergistic Maximal Effect Factor (SMEF)Observed Effect
Kitasamycin Tartrate and Doxycycline Hydrate1 : 41.45Synergistic

Note: A SMEF > 1 indicates synergy, SMEF = 1 indicates additivity, and SMEF < 1 indicates antagonism or indifference. rajournals.inresearchgate.netrajournals.in

Synergistic and Antagonistic Interactions of Kitasamycin Tartrate with Other Antimicrobial Agents

In Vitro Studies of Combination Therapies

In vitro studies have been conducted to evaluate the interactive effects of kitasamycin (B1683686) tartrate with various antimicrobial agents against specific bacterial pathogens. One such study investigated the pharmacological interaction between kitasamycin tartrate and doxycycline (B596269) hydrate (B1144303) using an in vitro challenge method and isobologram analysis. This study utilized the pure salts of both compounds and employed an agar (B569324) bioassay method to quantify the results. A synergistic effect was defined when the actual/theoretical effect (SMEF) was greater than 1, while an additive effect was defined when the SMEF was equal to 1. The area between the antagonism and additive effect was defined as the zone of indifference. The study observed a synergistic effect when kitasamycin tartrate was combined with doxycycline hydrate, with a best SMEF of 1.45 at a concentration ratio of 1:4 (kitasamycin tartrate to doxycycline hydrate).

Another in vitro study evaluated the interactions of kitasamycin with three fluoroquinolone antibiotics—enrofloxacin (B1671348), norfloxacin (B1679917), and oxolinic acid—against Actinobacillus pleuropneumoniae strains of serotypes 1, 3, 5, and 7. The fractional inhibitory concentration (FIC) index was used to determine the nature of the interaction. The results showed that the combination of kitasamycin and norfloxacin had an indifferent effect against all four serotypes tested. The combination of kitasamycin and enrofloxacin demonstrated an antagonistic interaction against all studied serotypes of A. pleuropneumoniae. For the combination of kitasamycin and oxolinic acid, the effects varied depending on the serotype: an indifferent effect was observed against serotype 1, an antagonistic effect against serotypes 3 and 5, and a synergistic effect against serotype 7.

Based on the data from these in vitro studies, the following table summarizes the observed interactions:

CombinationTested Pathogen/SerotypesObserved Interaction (In Vitro)
Kitasamycin Tartrate + Doxycycline HydrateNot specified (general)Synergistic
Kitasamycin + EnrofloxacinA. pleuropneumoniae (Serotypes 1, 3, 5, 7)Antagonistic
Kitasamycin + NorfloxacinA. pleuropneumoniae (Serotypes 1, 3, 5, 7)Indifferent
Kitasamycin + Oxolinic AcidA. pleuropneumoniae (Serotype 1)Indifferent
Kitasamycin + Oxolinic AcidA. pleuropneumoniae (Serotypes 3, 5)Antagonistic
Kitasamycin + Oxolinic AcidA. pleuropneumoniae (Serotype 7)Synergistic

Mechanistic Basis of Synergistic Effects

While the specific mechanistic basis for the observed synergy between kitasamycin tartrate and other antimicrobial agents like doxycycline hydrate is not explicitly detailed in the provided search results, the general mechanism of action of kitasamycin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Doxycycline, a tetracycline (B611298), inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Synergistic effects between antibiotics can arise from various mechanisms, including sequential inhibition of metabolic pathways, inhibition of protective enzymes, enhanced uptake of one antibiotic by another, or interactions with different targets within the bacterial cell that lead to a greater combined effect than either drug alone. Given that both kitasamycin and doxycycline target bacterial protein synthesis but at different ribosomal subunits, a potential mechanism for synergy could involve a more complete or effective blockade of protein production when both subunits are targeted simultaneously. However, this is a general principle of antibiotic synergy and the precise molecular interactions underlying the synergy between kitasamycin tartrate and doxycycline hydrate would require further specific investigation.

Research on Antagonistic Drug Interactions

Research has also highlighted antagonistic interactions involving kitasamycin. As noted in in vitro studies against A. pleuropneumoniae, combining kitasamycin with enrofloxacin resulted in an antagonistic effect across multiple serotypes. Antagonism was also observed when kitasamycin was combined with oxolinic acid against A. pleuropneumoniae serotypes 3 and 5.

Antagonism between antimicrobial agents can occur through various mechanisms. One general mechanism involves the combination of a bacteriostatic agent with a bactericidal agent, where the bacteriostatic agent inhibits bacterial growth, thereby reducing the effectiveness of the bactericidal agent which often acts preferentially on actively dividing cells. Kitasamycin is a macrolide, generally considered bacteriostatic or bactericidal depending on the concentration and target organism. Fluoroquinolones like enrofloxacin and oxolinic acid are typically bactericidal, inhibiting DNA gyrase and topoisomerase IV. Antagonistic interactions can also arise from competition for the same binding site, induction of enzymes that inactivate one or both drugs, or physiological interactions where the effect of one drug counteracts the effect of the other. Research suggests that antagonistic interactions, compared to synergistic combinations, might slow down the rate of evolution of resistance in bacterial populations.

Kitasamycin Tartrate As a Research Tool in Fundamental Microbiology

Probing Ribosomal Function and Protein Synthesis Pathways

Kitasamycin (B1683686) tartrate exerts its antibacterial effect by targeting the bacterial ribosome, specifically binding to the 50S ribosomal subunit. patsnap.compatsnap.com This binding interferes with the translocation step of protein synthesis, a crucial process where the ribosome moves along the mRNA molecule, adding amino acids to the growing polypeptide chain. patsnap.com By inhibiting translocation, kitasamycin tartrate effectively stalls protein synthesis, leading to impaired bacterial growth and replication. patsnap.com

Research utilizing kitasamycin tartrate helps elucidate the detailed mechanisms of ribosomal function and the protein synthesis pathway in bacteria. Studies can involve:

Mapping the precise binding site of kitasamycin tartrate on the 23S rRNA within the 50S subunit. patsnap.com

Investigating the conformational changes induced in the ribosome upon antibiotic binding.

Analyzing the impact of stalled ribosomes on mRNA translation and protein folding.

Using kitasamycin tartrate as a tool to synchronize or arrest protein synthesis at specific stages in bacterial cultures for downstream analysis.

Detailed research findings in this area contribute to a deeper understanding of the fundamental machinery of bacterial life, which is essential for developing new antimicrobial strategies.

Studies on Bacterial Stress Responses and Adaptation to Antibiotics

Exposure to antibiotics like kitasamycin tartrate imposes significant stress on bacterial cells. Research using this compound can explore the mechanisms by which bacteria sense and respond to the inhibition of protein synthesis. These studies can involve:

Identifying stress response pathways activated by kitasamycin tartrate exposure.

Investigating the genetic and molecular changes that occur in bacteria adapting to the presence of the antibiotic.

Analyzing the role of efflux pumps and other resistance mechanisms in the bacterial stress response. nih.gov

Studying how kitasamycin tartrate affects bacterial biofilm formation and persistence, which are often associated with stress tolerance.

Such studies provide insights into the complex adaptive strategies employed by bacteria, which are critical for understanding the development of antibiotic resistance and finding ways to overcome it.

Development of Antimicrobial Sensitivity Testing Methodologies

Kitasamycin tartrate is included in antimicrobial sensitivity testing (AST) panels to determine the susceptibility of bacterial isolates to this macrolide antibiotic. pmda.go.jp AST methodologies are fundamental in clinical and research settings to guide treatment decisions and monitor the emergence of resistance. Research in this area using kitasamycin tartrate involves:

Establishing Minimum Inhibitory Concentration (MIC) values for various bacterial species and strains. nih.govtandfonline.com The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Developing and validating standardized AST methods, such as broth microdilution or agar (B569324) diffusion, for kitasamycin tartrate. pmda.go.jptandfonline.com

Investigating the effectiveness of kitasamycin tartrate in combination with other antimicrobial agents using methods like checkerboard assays or time-kill studies to assess for synergistic, additive, or antagonistic effects. rajournals.inresearchgate.netrajournals.in

An example of data from AST studies could be presented in a table format, showing the MIC values of kitasamycin tartrate against different bacterial species.

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureusData Varies
Streptococcus pyogenesData Varies
Diplococcus pneumoniaeData Varies
Mycoplasma gallisepticum≤ 0.008 - 0.5 tandfonline.com
Mycoplasma synoviae≤ 0.008 - 0.5 tandfonline.com

Note: Specific MIC values can vary depending on the bacterial strain and testing methodology.

These studies are crucial for understanding the spectrum of activity of kitasamycin tartrate and detecting shifts in bacterial susceptibility over time.

Contribution to Understanding Macrolide Resistance Mechanisms in General

As a macrolide antibiotic, studies on kitasamycin tartrate contribute significantly to the understanding of macrolide resistance mechanisms. Bacteria can develop resistance to macrolides through various mechanisms, including:

Modifications of the ribosomal target site, often through methylation of the 23S rRNA, which reduces the binding affinity of the antibiotic. patsnap.comnih.govnih.gov Genes like erm (erythromycin ribosome methylase) are commonly associated with this mechanism. nih.gov

Active efflux of the antibiotic from the bacterial cell, mediated by specific efflux pumps. nih.govnih.gov Genes such as mef (macrolide efflux) and msr (macrolide resistance) are involved in efflux-mediated resistance. nih.govnih.gov

Enzymatic inactivation of the antibiotic.

Research involving kitasamycin tartrate helps characterize these resistance mechanisms by:

Identifying and studying the genes and proteins responsible for resistance in kitasamycin-resistant strains. nih.gov

Analyzing the structural basis of resistance, such as mutations in ribosomal proteins or rRNA that affect antibiotic binding. nih.govnih.gov

Investigating the transfer of resistance genes between bacteria, contributing to the spread of antibiotic resistance. nih.gov

Understanding how bacteria become resistant to kitasamycin tartrate and other macrolides is vital for developing strategies to combat the growing problem of antimicrobial resistance.

Future Trajectories and Unexplored Dimensions in Kitasamycin Tartrate Research

Emerging Applications in Specific Microbial Systems

While Kitasamycin (B1683686) tartrate has known activity against various bacterial pathogens, including Mycoplasma, Gram-positive bacteria, some Gram-negative bacteria, Leptospira, and Rickettsia, its potential in targeting specific or emerging microbial systems warrants further investigation. ncats.io Research could focus on its efficacy against antibiotic-resistant strains where other macrolides or common antibiotics may be less effective. ncats.io Exploring its activity against intracellular pathogens, given its ability to achieve high intracellular concentrations and lipid solubility, could also reveal new therapeutic applications. patsnap.com Studies similar to those investigating the activity of compounds against persistent forms of bacteria, such as Borrelia burgdorferi, could be valuable in determining if Kitasamycin tartrate holds potential in addressing difficult-to-eradicate infections. nih.gov

Integration with "Omics" Technologies (e.g., Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, can provide deeper insights into the effects of Kitasamycin tartrate on bacterial systems and host-pathogen interactions. frontiersin.orghumanspecificresearch.orgnih.govnih.gov Proteomics, the study of the entire protein set of an organism, could be used to identify and quantify bacterial proteins affected by Kitasamycin tartrate treatment, offering a comprehensive view of its impact on cellular functions beyond protein synthesis inhibition. frontiersin.orghumanspecificresearch.org Metabolomics, which involves the global analysis of metabolites, could reveal metabolic pathway alterations in bacteria exposed to Kitasamycin tartrate or in host cells during infection and treatment. frontiersin.orghumanspecificresearch.orgnih.govnih.gov Integrating these technologies can provide a holistic understanding of the molecular mechanisms of Kitasamycin tartrate action and resistance development. humanspecificresearch.org This approach can also aid in identifying potential biomarkers of susceptibility or resistance. humanspecificresearch.org

Novel Delivery Systems for Targeted Research Applications

Developing novel delivery systems for Kitasamycin tartrate could enhance its targeted delivery in research settings, potentially improving efficacy and reducing off-target effects. patsnap.com Research into formulations that allow for controlled release or specific tissue targeting could be beneficial for studying its effects in complex biological environments or against pathogens sequestered in particular host tissues. While the provided information mentions research institutions working on optimizing drug formulation and administration techniques for Kitasamycin tartrate, specific details on novel targeted delivery systems for research applications are not extensively detailed in the search results. patsnap.com Future research could explore nanoparticle-based delivery, liposomal encapsulation, or other advanced drug delivery strategies to improve its pharmacokinetic and pharmacodynamic properties in experimental models.

Addressing Unresolved Questions in Kitasamycin Tartrate Biology and Resistance

Several unresolved questions regarding Kitasamycin tartrate biology and the mechanisms of resistance warrant further investigation. While it is known that resistance can develop through mechanisms like the acquisition of resistance genes encoding modifying or degrading enzymes, or mutations in ribosomal components, a more comprehensive understanding of the genetic and molecular basis of resistance in various bacterial species is needed. patsnap.com Research could focus on identifying novel resistance mechanisms, tracking the spread of resistance genes, and understanding the evolutionary pressures that lead to decreased susceptibility. Additionally, exploring the potential for cross-resistance with other macrolides or different classes of antibiotics is crucial for informed research design and potential future applications. Understanding how Kitasamycin tartrate interacts with the host immune system or influences the host microbiome in specific contexts also represents an unexplored dimension.

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?

  • Answer : Deposit raw data in repositories (e.g., Zenodo, ChEMBL) with unique DOIs. Annotate metadata using domain-specific standards (e.g., MIAME for microarray data). Disclose preprocessing scripts (GitHub links) and license terms to facilitate reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.